molecular formula C14H17NO B14644059 N-[4-(cyclohexen-1-yl)phenyl]acetamide CAS No. 55376-60-8

N-[4-(cyclohexen-1-yl)phenyl]acetamide

Cat. No.: B14644059
CAS No.: 55376-60-8
M. Wt: 215.29 g/mol
InChI Key: DXJULKQNODXVLQ-UHFFFAOYSA-N
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Description

N-[4-(cyclohexen-1-yl)phenyl]acetamide is an organic compound characterized by the presence of a cyclohexene ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexen-1-yl)phenyl]acetamide typically involves the reaction of 4-(cyclohexen-1-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexen-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The compound can be reduced to form N-[4-(cyclohexyl)phenyl]acetamide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: N-[4-(cyclohexyl)phenyl]acetamide.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(cyclohexen-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexen-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 4-Phenyl-1-cyclohexene
  • 1-Phenyl-1-cyclohexene

Uniqueness

N-[4-(cyclohexen-1-yl)phenyl]acetamide is unique due to its specific structural arrangement, which combines the properties of both cyclohexene and phenylacetamide moieties

Properties

CAS No.

55376-60-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-[4-(cyclohexen-1-yl)phenyl]acetamide

InChI

InChI=1S/C14H17NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3,(H,15,16)

InChI Key

DXJULKQNODXVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CCCCC2

Origin of Product

United States

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